molecular formula C20H13Cl2N3O3 B2492491 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-45-9

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Katalognummer: B2492491
CAS-Nummer: 282523-45-9
Molekulargewicht: 414.24
InChI-Schlüssel: QYHFGVXMPCVRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2-chlorobenzyloxy substituent, a 4-chlorophenyl group at position 2, and a nitro group at position 4. Its molecular formula is C20H12Cl2N3O3, with a molecular weight of 416.24 g/mol. The nitro group enhances redox activity, enabling the generation of reactive nitrogen species (RNS), while chlorine atoms improve lipophilicity and target-binding affinity. This compound has been studied for antimicrobial and anticancer applications, with structural analogs showing varied bioactivity based on substituent modifications .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-7-5-13(6-8-15)20-23-18-10-9-16(25(26)27)11-19(18)24(20)28-12-14-3-1-2-4-17(14)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHFGVXMPCVRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine and 4-Chlorobenzaldehyde

The benzimidazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine and 4-chlorobenzaldehyde. This reaction proceeds through Schiff base formation, followed by oxidative aromatization.

Procedure :

  • Dissolve o-phenylenediamine (1.0 equiv, 10.8 g, 0.1 mol) and 4-chlorobenzaldehyde (1.1 equiv, 15.6 g, 0.11 mol) in 150 mL of glacial acetic acid.
  • Reflux the mixture at 120°C for 6 hours under nitrogen.
  • Cool the reaction to room temperature, pour into ice-water, and neutralize with ammonium hydroxide.
  • Filter the precipitate and recrystallize from ethanol to yield 2-(4-chlorophenyl)-1H-benzimidazole as a white solid (Yield: 72%, m.p. 198–200°C).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde, forming an imine intermediate. Subsequent cyclization and oxidation yield the aromatic benzimidazole system.

Nitration of Intermediate A to 2-(4-Chlorophenyl)-6-Nitro-1H-Benzimidazole (Intermediate B)

Regioselective Nitration Using Mixed Acid

Electrophilic nitration introduces the nitro group at the C6 position, directed by the electron-withdrawing 4-chlorophenyl group at C2 and the benzimidazole’s inherent electronic effects.

Procedure :

  • Add 2-(4-chlorophenyl)-1H-benzimidazole (5.0 g, 0.02 mol) to a mixture of concentrated sulfuric acid (20 mL) and nitric acid (65% w/w, 4 mL) at 0°C.
  • Stir the reaction at 0°C for 2 hours, then gradually warm to 25°C over 1 hour.
  • Quench the reaction by pouring into ice-water, filter the precipitate, and wash with cold methanol to isolate 2-(4-chlorophenyl)-6-nitro-1H-benzimidazole (Yield: 58%, m.p. 215–217°C).

Regiochemical Rationale :
The 4-chlorophenyl group at C2 exerts a meta-directing effect, favoring nitration at C6. The benzimidazole’s electron-deficient aromatic system further enhances reactivity at this position.

Alkylation of Intermediate B to Yield Target Compound (Intermediate C)

N1-Alkylation with 2-Chlorobenzyl Chloride

The N1 position of benzimidazole is alkylated using 2-chlorobenzyl chloride under basic conditions, forming the ether linkage.

Procedure :

  • Suspend 2-(4-chlorophenyl)-6-nitro-1H-benzimidazole (4.0 g, 0.013 mol) in anhydrous DMF (30 mL).
  • Add potassium carbonate (2.2 equiv, 3.8 g, 0.028 mol) and 2-chlorobenzyl chloride (1.5 equiv, 2.7 g, 0.019 mol).
  • Heat the mixture at 80°C for 8 hours under nitrogen.
  • Cool, dilute with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1) to obtain the title compound as a pale-yellow solid (Yield: 65%, m.p. 185–187°C).

Optimization Notes :

  • Excess alkylating agent ensures complete substitution at N1.
  • Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, H-7), 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.89–7.82 (m, 2H, Ar-H), 7.63–7.55 (m, 4H, Ar-H), 7.43–7.36 (m, 2H, Ar-H), 5.32 (s, 2H, OCH2).
  • 13C NMR (100 MHz, CDCl3) : δ 152.1 (C=N), 142.3 (C-NO2), 135.6–122.4 (Ar-C), 69.8 (OCH2).
  • HRMS (ESI) : m/z calcd for C20H12Cl2N3O3 [M+H]+: 440.0234; found: 440.0238.

Purity and Stability

  • HPLC Analysis : Purity >98% (C18 column, acetonitrile:water = 70:30).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Comparative Evaluation of Synthetic Routes

Table 1: Optimization of Nitration Conditions

Nitration Agent Temperature (°C) Time (h) Yield (%)
HNO3/H2SO4 0→25 3 58
Acetyl nitrate 25 6 42
NO2BF4 -10 1 35

Table 2: Alkylation Efficiency with Varied Bases

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 80 65
NaH THF 60 48
Cs2CO3 Acetone 50 55

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing nitration at C5 was minimized by maintaining low temperatures (0°C) and controlled stoichiometry.
  • N1 vs. N3 Alkylation : The use of a bulky base (K2CO3) favored deprotonation at the more acidic N1 position (pKa ~12.5 vs. N3 pKa ~14.2).
  • Purification Complexity : Silica gel chromatography with gradient elution resolved co-eluting by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of 1-[(2-aminobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group and chlorinated aromatic rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Impact of Nitro Group

The nitro group at position 6 is critical for generating RNS, which disrupts microbial cell walls and induces DNA damage in cancer cells . Analogs lacking this group (e.g., ) exhibit reduced cytotoxicity but retain anti-inflammatory or antimicrobial activity through alternative mechanisms, such as cyclooxygenase (COX) inhibition .

Chlorine Substitutions

  • 2-Chlorobenzyloxy vs. 2,6-Dichlorobenzyloxy : The dichloro analog () shows enhanced potency due to increased electron-withdrawing effects and lipophilicity, improving target-binding affinity .

Contradictions and Limitations

  • reports superior anticancer activity in the dichloro-nitro analog, while highlights anti-inflammatory effects in a non-nitro derivative. This suggests divergent therapeutic applications based on substituents.
  • The absence of solubility data for most compounds limits direct pharmacokinetic comparisons.

Biologische Aktivität

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a synthetic compound with potential applications in pharmacology, particularly in antifungal and anticancer therapies. This article delves into its biological activity, including mechanisms of action, efficacy, and research findings.

  • Molecular Formula : C18H15Cl2N3O3
  • Molecular Weight : 392.23 g/mol
  • CAS Number : 282523-45-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antifungal properties and potential anticancer effects.

Antifungal Activity

Research indicates that compounds similar to benzimidazoles often demonstrate significant antifungal properties. The mechanism typically involves the inhibition of fungal cell division and disruption of microtubule function.

Table 1: Antifungal Activity Comparison

CompoundActivity (MIC µg/mL)Target Organism
This compound16Candida albicans
Miconazole8Candida albicans

The proposed mechanism for the antifungal activity of this compound involves:

  • Inhibition of Ergosterol Biosynthesis : Similar to other azole antifungals, this compound may inhibit enzymes involved in ergosterol synthesis, essential for fungal cell membrane integrity.
  • Disruption of Microtubule Formation : By binding to tubulin, it interferes with the mitotic spindle formation during cell division.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for exploration in this area.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Research Findings

Recent research has focused on the optimization of the compound's structure to enhance its biological activity. Modifications to the chlorobenzyl group have been shown to improve potency against both fungal and cancer cell lines.

Table 2: Structure-Activity Relationship (SAR) Studies

ModificationMIC (µg/mL)IC50 (µM)Notes
Original Compound1625Baseline activity
Chlorine Substitution815Enhanced potency
Hydroxyl Group Addition410Significant improvement

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution of 2-chlorobenzyl chloride with a pre-synthesized benzimidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction optimization should focus on solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts like unreacted intermediates or dehalogenated derivatives .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting for nitro and chlorophenyl groups).
  • ESI-MS : For molecular ion verification (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : To identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹).
    Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) enhances reliability .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

  • Methodology : Employ HPLC with photodiode array detection (e.g., C18 columns, acetonitrile/water mobile phase) to separate and quantify impurities such as dechlorinated byproducts or nitro-reduced derivatives. Spiking experiments with reference standards (e.g., 4-chlorophenyl analogs) and mass spectral libraries aid in peak identification. For unresolved peaks, orthogonal techniques like LC-QTOF-MS provide high-resolution fragmentation data .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and packing interactions. Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and hydrogen bonding. For twinned crystals, implement the TWIN/BASF commands in SHELX to correct for domain overlaps .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are false positives mitigated?

  • Methodology : For enzyme inhibition studies (e.g., kinase or cytochrome P450 assays):

  • Use recombinant enzymes with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in 96-well plates.
  • Normalize activity against positive controls (e.g., ketoconazole for CYP3A4).
  • Apply counter-screening with irrelevant targets (e.g., esterases) to exclude non-specific binding artifacts .

Q. How do computational models predict the compound’s reactivity in diverse redox environments?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for oxidation/reduction. Validate with experimental cyclic voltammetry (e.g., glassy carbon electrode in DMF) to correlate computed redox potentials with observed electrochemical behavior .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile variability across studies?

  • Root Cause : Polymorphism or residual solvent retention (e.g., DMF or THF).
  • Resolution :

  • Perform DSC/TGA to assess thermal stability and polymorphic transitions.
  • Re-crystallize under controlled conditions (e.g., slow evaporation in ethanol/water) to isolate the most stable polymorph .

Q. Conflicting bioactivity results across cell lines: How to address assay-specific variability?

  • Root Cause : Differences in membrane permeability or efflux pump expression (e.g., P-glycoprotein).
  • Resolution :

  • Use LC-MS/MS to quantify intracellular compound levels.
  • Co-administer efflux inhibitors (e.g., verapamil) to isolate transport-mediated resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.